

Application Notes and Protocols: Blood-Brain Barrier Penetration of (Rac)-BL-918

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Compound of Interest

Compound Name: (Rac)-BL-918

Cat. No.: B2680891

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Introduction

(Rac)-BL-918 is a racemic mixture containing the active enantiomer BL-918, a potent, orally active small-molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1).^{[1][2]} ULK1 is a serine-threonine kinase that plays a crucial role in the initiation of the autophagy pathway. The activation of autophagy by BL-918 is a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS), where the clearance of aggregated proteins is a key therapeutic goal.^{[1][2]} A critical factor for the therapeutic efficacy of centrally acting agents is their ability to penetrate the blood-brain barrier (BBB). This document provides a summary of the available data on the BBB penetration of BL-918 and its metabolites and detailed protocols for its assessment.

Blood-Brain Barrier Penetration of BL-918 and its Metabolites

A pharmacokinetic study in rats has demonstrated that BL-918 and its two major metabolites, M8 and M10, are capable of crossing the blood-brain barrier.^[1] Following both intragastric and intravenous administration, BL-918, M8, and M10 were detected in the spinal cord and cerebral cortex. While the presence of these compounds in the central nervous system (CNS) is confirmed, specific quantitative data on brain tissue concentrations and the brain-to-plasma ratio have not been reported in the available literature.

The parent compound, BL-918, was found to have the highest blood concentration compared to its metabolites.

Pharmacokinetic Parameters of BL-918 in Rats (Plasma)

While CNS-specific quantitative data is not available, the plasma pharmacokinetic parameters of BL-918 have been determined in rats following a single intragastric administration of 50 mg/kg.

Parameter	Value
t _{1/2} (half-life)	18.0 ± 1.6 h
T _{max} (time to maximum concentration)	10.7 ± 0.4 h
MRT _{0-t} (mean residence time)	28.1 ± 0.3 h
F (absolute bioavailability)	23.5%
Data from a pharmacokinetic study in rats.	

Experimental Protocols

In Vivo Assessment of Blood-Brain Barrier Penetration in Rats

This protocol describes the general procedure for evaluating the BBB penetration of BL-918 in a rat model.

1. Animal Model:

- Male Sprague-Dawley rats are suitable for this study.

2. Compound Administration:

- Intragastric (i.g.) Administration: Administer BL-918 at a dose of 50 mg/kg.

- Intravenous (i.v.) Administration: Administer BL-918 at a lower dose, for example, 2.5 mg/kg, for bioavailability assessment.

3. Sample Collection:

- Plasma: Collect blood samples from the external jugular vein at multiple time points (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, 24, and 36 hours) into heparinized tubes. Centrifuge at 12,000 rpm for 15 minutes to separate the plasma.
- Brain Tissue: At the final time point, euthanize the animals and collect the cerebral cortex and spinal cord.

4. Sample Preparation:

- Plasma: Samples can be prepared for analysis using protein precipitation or solid-phase extraction (SPE).
- Brain Tissue:
 - Homogenize the collected cerebral cortex and spinal cord tissue.
 - Perform solid-phase extraction (SPE) on the homogenized tissue to isolate the compound of interest and its metabolites.

Quantitative Analysis by UPLC-Q-TOF-MS

This protocol outlines the analytical method for the quantification of BL-918 and its metabolites in biological samples.

1. Instrumentation:

- Waters ACQUITY UPLC system coupled with a Q-TOF mass spectrometer.

2. Chromatographic Conditions:

- Column: Waters ACQUITY BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 15 °C.

- Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

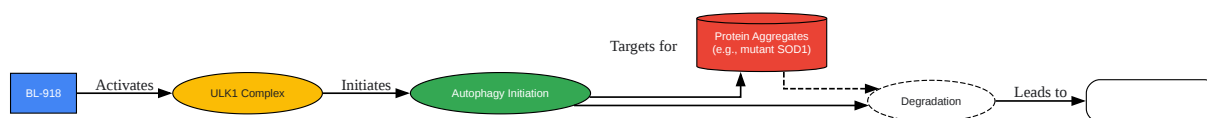
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Data Acquisition: Centroid mode.
- Use a total ion chromatogram (TIC) in MSE mode for data acquisition.

4. Data Analysis:

- Utilize software such as Waters Masslynx 4.1 for data acquisition and Metabolynx™ for metabolite identification and analysis.

Visualizations

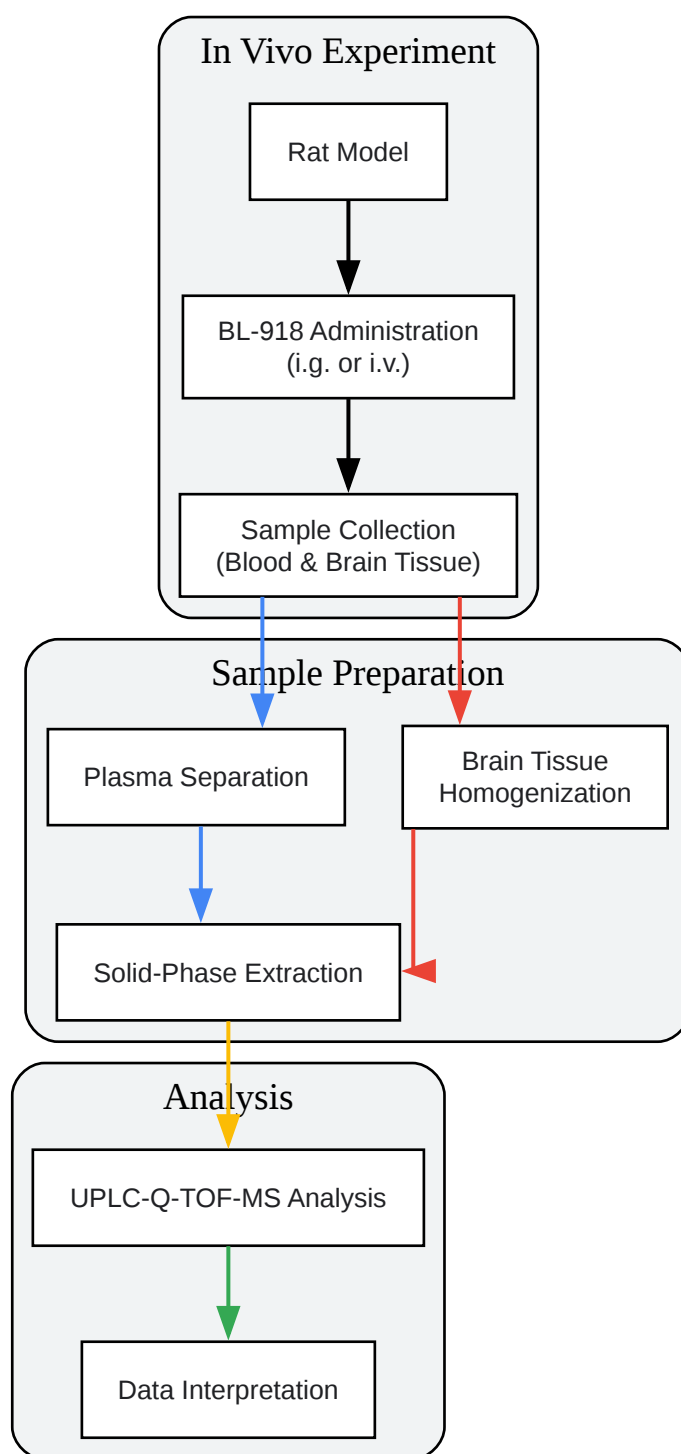
Signaling Pathway of BL-918



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Caption: BL-918 activates the ULK1 complex to initiate autophagy for therapeutic effect.

Experimental Workflow for BBB Penetration Study



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Caption: Workflow for assessing the blood-brain barrier penetration of BL-918.

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References

- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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